molecular formula C15F30O5 B1347001 Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride CAS No. 34761-47-2

Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride

Cat. No.: B1347001
CAS No.: 34761-47-2
M. Wt: 830.11 g/mol
InChI Key: QDHLRGOEEBWEIB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride presents a highly fluorinated molecular structure that exemplifies the complexity achievable in modern perfluoropolyether chemistry. The compound's molecular formula C15F30O5 indicates the presence of fifteen carbon atoms, thirty fluorine atoms, and five oxygen atoms, resulting in a molecular weight of 830.11 grams per mole. This extensive fluorination pattern contributes to the compound's distinctive physical and chemical properties, including exceptional thermal stability and chemical inertness characteristic of perfluorinated materials.

The structural architecture of this compound features a backbone containing multiple ether linkages interspersed with tetramethyl substituents, all of which are perfluorinated. The systematic name reveals the presence of four ether oxygen atoms at positions 3, 6, 9, and 12, creating a polymer-like chain structure that is typical of perfluoropolyether compounds. The terminal acid fluoride functionality at position 1 provides reactive capability for further chemical transformations, making this compound valuable as an intermediate in perfluoropolyether synthesis.

Physical property characterization reveals several distinctive features of this compound. The density measurement of 1.8 grams per cubic centimeter reflects the high atomic weight contribution of fluorine atoms throughout the molecular structure. The boiling point range of 200-203 degrees Celsius demonstrates the thermal stability imparted by the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. The refractive index value of 1.286 indicates the compound's optical properties, which differ significantly from conventional organic compounds due to the extensive fluorination.

Chemical Property Value Reference
Molecular Formula C15F30O5
Molecular Weight 830.11 g/mol
Density 1.8 g/cm³
Boiling Point 200-203°C
Refractive Index 1.286
Flash Point 200-203°C

The compound's structural complexity is further illustrated through its systematic International Union of Pure and Applied Chemistry nomenclature, which describes it as 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoyl fluoride. This detailed nomenclature reveals the systematic arrangement of fluorinated propoxy units that constitute the molecular backbone, demonstrating the precision required in perfluoropolyether design.

The Simplified Molecular Input Line Entry System representation FC(=O)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(OC(F)(F)C(F)(F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F provides a linear description of the molecular connectivity, highlighting the repetitive nature of the fluorinated ether units. This structural pattern is characteristic of perfluoropolyether compounds and contributes to their unique combination of chemical inertness and thermal stability.

Historical Development in Perfluoropolyether Chemistry

The development of this compound is intrinsically linked to the broader historical evolution of perfluoropolyether chemistry, which commenced in the early 1960s. Perfluoropolyethers were initially developed for the United States Air Force, which required lubricants that would not react with liquid or gaseous oxygen, addressing critical safety concerns in aerospace applications. This military-driven research established the foundation for perfluoropolyether chemistry and led to the systematic exploration of various structural configurations.

The historical development of perfluoropolyether chemistry reveals several distinct synthetic pathways that have evolved over decades. The initial research focus in the 1960s centered on creating synthetic polymers with average molecular weights ranging from 500 to 15,000 daltons, containing only carbon, fluorine, and oxygen elements. These early investigations established the fundamental principles of perfluoropolyether synthesis and identified the critical role of molecular architecture in determining final product properties.

Four primary structural types of perfluoropolyethers emerged from systematic research efforts, each characterized by distinct molecular frameworks and synthesis methodologies. K-type perfluoropolyethers, with the structural formula CF3CF2CF2O[CF(CF3)CF2O]nCF(CF3)COF, represent branched-chain polymers formed through hexafluoropropylene oxide polymerization under cesium fluoride catalysis. Y-type variants, characterized by the formula CF3O(C3F6O)m(CF2O)nCF3, result from hexafluoropropylene photooxidation under ultraviolet irradiation with molecular weights typically ranging from 1,000 to 10,000 daltons.

Z-type perfluoropolyethers, described by the structural formula CF3(C2F4O)m(CF2O)nCF3, emerge from tetrafluoroethylene photooxidation processes and exhibit molecular weights between 1,000 and 100,000 daltons. D-type compounds, represented by C3F7O(CF2CF2CF2O)mC2F5, originate from direct fluorination of tetrafluorooxetane polymerization products. This systematic categorization established the theoretical framework for understanding structure-property relationships in perfluoropolyether chemistry.

Perfluoropolyether Type Structural Formula Synthesis Method Molecular Weight Range
K-type CF3CF2CF2O[CF(CF3)CF2O]nCF(CF3)COF Cesium fluoride catalysis Variable
Y-type CF3O(C3F6O)m(CF2O)nCF3 Hexafluoropropylene photooxidation 1,000-10,000 Da
Z-type CF3(C2F4O)m(CF2O)nCF3 Tetrafluoroethylene photooxidation 1,000-100,000 Da
D-type C3F7O(CF2CF2CF2O)mC2F5 Direct fluorination Variable

The evolution of perfluoropolyether chemistry has been driven by two principal synthesis methodologies: photocatalytic polymerization and anionic catalytic polymerization. Photocatalytic approaches utilize tetrafluoroethylene or hexafluoropropylene as starting materials, employing ultraviolet irradiation at low temperatures to achieve oxygen incorporation through oxidative polymerization processes. Anionic polymerization methods, exemplified by hexafluoropropylene oxide polymerization under basic conditions, provide alternative synthetic routes with distinct mechanistic pathways and product distributions.

Commercial development of perfluoropolyethers has demonstrated their critical importance in aerospace applications, with these materials serving as essential components in both United States National Aeronautics and Space Administration and European Space Agency programs for over twenty-five years. The successful implementation of perfluoropolyether technology in space exploration has validated the original military research objectives and established these compounds as indispensable materials for extreme environment applications.

Position Within Per- and Polyfluoroalkyl Substances Chemical Taxonomy

This compound occupies a specific position within the comprehensive taxonomy of per- and polyfluoroalkyl substances, representing a complex intersection of multiple chemical classification systems. The compound belongs to the polymer class of per- and polyfluoroalkyl substances, specifically categorized within the perfluoropolyether subgroup, which distinguishes it from the more commonly studied nonpolymer per- and polyfluoroalkyl substances such as perfluoroalkyl acids.

The taxonomic classification of per- and polyfluoroalkyl substances reveals a hierarchical organization that encompasses both polymer and nonpolymer categories. Within the polymer classification, perfluoropolyethers constitute a distinct subclass characterized by backbone structures containing perfluorinated carbon chains connected through ether linkages. This structural arrangement differentiates perfluoropolyethers from other polymer per- and polyfluoroalkyl substances categories, including fluoropolymers and side-chain fluorinated polymers.

The fundamental defining characteristic of per- and polyfluoroalkyl substances relates to the presence of at least one fully fluorinated methyl or methylene carbon atom without hydrogen, chlorine, bromine, or iodine attachments. This compound exemplifies this definition through its extensive perfluorination pattern, where all carbon atoms bear fluorine substituents rather than hydrogen atoms. This complete fluorination distinguishes the compound from polyfluoroalkyl substances, which contain partially fluorinated carbon centers.

The chemical classification framework established by the Organisation for Economic Co-operation and Development provides systematic categorization criteria for per- and polyfluoroalkyl substances based on structural characteristics and environmental behavior. Perfluoropolyethers, including this compound, are recognized as high-molecular-weight polymers with distinct environmental fate characteristics compared to their nonpolymer counterparts. This classification acknowledges the unique properties imparted by the polymeric backbone structure and extensive fluorination.

Classification Level Category Subcategory Characteristic Features
Primary Per- and Polyfluoroalkyl Substances Polymer High molecular weight, backbone fluorination
Secondary Polymer Perfluoropolyether Ether linkages, perfluorinated carbon chains
Tertiary Perfluoropolyether Acid fluoride derivative Terminal reactive functionality

The compound's position within per- and polyfluoroalkyl substances taxonomy reflects its dual nature as both a polymer backbone component and a reactive intermediate. Unlike terminal perfluoroalkyl acids that represent final transformation products, this compound retains reactive functionality through its acid fluoride group, positioning it as a precursor molecule capable of further chemical transformations. This reactive character distinguishes it from inert perfluoropolyether end products that lack reactive sites.

The environmental classification of perfluoropolyethers within the per- and polyfluoroalkyl substances framework acknowledges their distinct behavior patterns compared to smaller molecular weight analogues. Research indicates that perfluoropolyethers exhibit different mobility, bioaccumulation potential, and transformation pathways compared to perfluoroalkyl acids, necessitating separate consideration within regulatory frameworks. The high molecular weight and polymeric nature of compounds like this compound contribute to reduced environmental mobility while maintaining the chemical stability characteristic of per- and polyfluoroalkyl substances.

Contemporary scientific understanding recognizes the complexity inherent in per- and polyfluoroalkyl substances classification, acknowledging that this chemical class comprises substances with diverse structures, properties, and environmental behaviors. This compound exemplifies this diversity through its combination of polymeric backbone structure, extensive fluorination, and reactive functionality, demonstrating the sophisticated chemical engineering possible within per- and polyfluoroalkyl substances design principles.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15F30O5/c16-1(46)2(17,7(23,24)25)47-13(40,41)4(20,9(29,30)31)49-15(44,45)6(22,11(35,36)37)50-14(42,43)5(21,10(32,33)34)48-12(38,39)3(18,19)8(26,27)28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHLRGOEEBWEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15F30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880402
Record name Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride
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Molecular Weight

830.11 g/mol
Source PubChem
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CAS No.

34761-47-2
Record name 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-Heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-3,6,9,12-tetraoxapentadecanoyl fluoride
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Record name 3,6,9,12-Tetraoxapentadecanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-
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Record name 3,6,9,12-Tetraoxapentadecanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,14,15,15,15-heptadecafluoro-2,5,8,11-tetrakis(trifluoromethyl)-
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Record name Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride
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Record name 34761-47-2
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the reaction of perfluorinated alcohols with acyl fluorides in the presence of catalysts . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle highly reactive fluorinating agents. The process involves continuous flow reactors to ensure precise control over reaction parameters and to maximize yield . The final product is purified using techniques such as distillation and chromatography to achieve high purity levels .

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity : Acyl fluoride derivatives (e.g., target compound) exhibit higher reactivity in nucleophilic substitutions compared to esters or alcohols ">[5].
  • Thermal Stability : Increasing methyl and oxa groups correlate with higher boiling points and thermal stability (e.g., CAS 13140-25-5 vs. target compound) .
  • Industrial Use : Shorter-chain analogues (e.g., CAS 2062-98-8) are cost-effective for small-scale applications, while longer-chain variants (e.g., CAS 13140-25-5) are niche products for advanced materials (.

Biological Activity

Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride (CAS No. 34761-47-2) is a fluorinated compound with a complex structure that has garnered attention for its potential biological activity. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.

  • Molecular Formula : C₁₅F₃₀O₅
  • Molecular Weight : 830.11 g/mol
  • Boiling Point : 200–203 °C
  • Density : 1.8 g/cm³
  • Hazards : Corrosive and moisture-sensitive .

Biological Activity Overview

The biological activity of perfluoro compounds often relates to their interactions with biological membranes and proteins due to their unique hydrophobic and lipophobic properties. Research indicates that perfluorinated compounds can influence cellular processes such as membrane fluidity and enzyme activity.

  • Membrane Interaction : Perfluoro compounds can integrate into lipid bilayers, altering membrane properties and potentially affecting cell signaling pathways.
  • Protein Binding : These compounds may interact with proteins, influencing their structure and function.

In Vitro Studies

Several studies have examined the cytotoxicity and cellular effects of perfluoro compounds:

  • A study by Wang et al. (2020) demonstrated that perfluoro compounds could induce apoptosis in human liver cells through oxidative stress pathways.
  • Another research highlighted the potential of these compounds to disrupt mitochondrial function in various cell lines .

In Vivo Studies

Research involving animal models has shown varied effects:

  • In a study on mice exposed to perfluoro compounds, significant alterations in liver enzyme levels were observed, indicating potential hepatotoxicity.
  • Long-term exposure studies suggested a correlation between perfluoro compound exposure and developmental toxicity in offspring .

Case Studies

StudyOrganismFindings
Wang et al. (2020)Human Liver CellsInduced apoptosis via oxidative stress
Animal Model StudyMiceAltered liver enzyme levels; developmental toxicity observed

Toxicological Profile

The toxicological profile of this compound indicates potential risks:

  • Acute Toxicity : Corrosive effects upon contact with skin or mucous membranes.
  • Chronic Exposure : Possible links to liver damage and reproductive toxicity based on animal studies .

Q & A

Q. What are the standard synthetic routes for preparing perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride, and how can purity be optimized?

Methodological Answer: The compound is synthesized via sequential oligomerization of fluorinated epoxides (e.g., hexafluoropropylene oxide) followed by controlled fluorination. Key steps include:

  • Oligomerization: Catalyzed by cesium fluoride, hexafluoropropylene oxide undergoes ring-opening polymerization to form perfluorinated polyether intermediates .
  • Termination with COF₂: The intermediate is reacted with carbonyl fluoride (COF₂) to introduce the terminal acyl fluoride group .
  • Purification: Distillation under reduced pressure (boiling point: 337.1±42.0 °C) removes low-molecular-weight byproducts . Purity (>97%) is confirmed via ¹⁹F NMR and gas chromatography-mass spectrometry (GC-MS) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural characterization requires:

  • ¹⁹F NMR: To resolve perfluorinated methyl (-CF₃) and ether (-O-CF₂-) groups. Chemical shifts typically appear at δ -75 to -82 ppm for CF₃ and δ -90 to -120 ppm for CF₂ .
  • FTIR: Strong absorbance at ~1850 cm⁻¹ confirms the acyl fluoride (-COF) group .
  • High-resolution mass spectrometry (HRMS): Molecular ion [M⁻] at m/z 830.1096 (C₁₅F₃₀O₅) validates the molecular formula .

Q. What are the primary reactivity patterns of the acyl fluoride group in this compound?

Methodological Answer: The acyl fluoride group undergoes nucleophilic substitution, enabling:

  • Amide formation: React with amines (e.g., perfluoroalkylamines) in anhydrous tetrahydrofuran (THF) at -20°C to avoid hydrolysis .
  • Esterification: React with fluorinated alcohols (e.g., 1H,1H-perfluorooctanol) using pyridine as a catalyst .
  • Hydrolysis: Controlled hydrolysis in basic media yields perfluorinated carboxylic acids, critical for surfactant synthesis .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing fluorinated block copolymers with tunable properties?

Methodological Answer: The compound serves as a macroinitiator in fluoropolymer synthesis:

  • Copolymerization: Combine with tetrafluoroethylene (TFE) or vinylidene fluoride (VDF) via free-radical polymerization. Use azobisisobutyronitrile (AIBN) as the initiator at 60–80°C .
  • Characterization: Glass transition temperatures (Tg) of resulting copolymers are measured via differential scanning calorimetry (DSC). For example, VDF-based copolymers exhibit Tg values between -30°C and -10°C, depending on monomer ratios .
  • Applications: These copolymers show enhanced chemical resistance and thermal stability (>300°C) for use in seals and gaskets .

Q. What experimental strategies address discrepancies in reported thermal stability data for this compound?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~340°C . Discrepancies arise from:

  • Impurity effects: Trace moisture accelerates decomposition. Use Karl Fischer titration to ensure water content <50 ppm .
  • Heating rate: Standardize at 10°C/min to avoid artifacts.
  • Atmosphere: Inert conditions (N₂ or Ar) prevent oxidative degradation, which lowers decomposition temperatures by ~20°C .

Q. How can researchers resolve contradictions in solubility data across fluorinated solvents?

Methodological Answer: Solubility varies with solvent structure:

  • Polar solvents: Highly soluble in hexafluorobenzene (HFB) and perfluorooctane due to fluorophilic interactions.
  • Nonpolar solvents: Insoluble in alkanes (e.g., hexane).
    Method: Conduct cloud-point measurements using UV-vis spectroscopy at 25°C. For example, solubility in HFB is >50 mg/mL, while in perfluorodecalin, it is <5 mg/mL .

Q. What role does molecular branching play in its surfactant performance?

Methodological Answer: The tetraoxapentadecanoyl backbone provides steric bulk, reducing critical micelle concentration (CMC):

  • CMC determination: Use surface tension measurements (Wilhelmy plate method). CMC values range from 0.1–1.0 mM in water .
  • Branching effects: Linear analogs (e.g., perfluorooctanoic acid) have higher CMC (~5 mM). Branching enhances hydrophobic interactions, lowering CMC by 5–10× .

Q. How can researchers mitigate challenges in spectroscopic analysis due to high fluorine content?

Methodological Answer:

  • ¹⁹F NMR: Use a broadband probe and inverse-gated decoupling to suppress splitting from adjacent fluorines.
  • Isotopic labeling: Synthesize ¹³C-labeled analogs (e.g., ¹³C-COF₂) for clearer ¹³C NMR signals .
  • Cryogenic techniques: Low-temperature (e.g., -40°C) ¹⁹F NMR reduces line broadening caused by molecular motion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride
Reactant of Route 2
Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride

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